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Introduction
CP-101,606, also known as traxoprodil, is a potent and selective, non-competitive antagonist

of the N-methyl-D-aspartate (NMDA) receptor, with a specific affinity for the NR2B subunit.

Developed by Pfizer, its initial therapeutic target was neuroprotection in the context of acute

brain injury, such as stroke and traumatic head trauma. While showing promise in preclinical

models, clinical trials for these indications did not demonstrate sufficient efficacy. However, a

subsequent clinical trial revealed its potential as a rapid-acting antidepressant in patients with

treatment-refractory major depressive disorder. Ultimately, the development of CP-101,606 was

discontinued due to a combination of factors, including a lack of robust efficacy in its primary

neuroprotection endpoints and concerns regarding cardiovascular safety, specifically QTc

interval prolongation.[1] This guide provides a detailed technical overview of the development

history of CP-101,606, focusing on its mechanism of action, key experimental findings, and the

methodologies employed in its evaluation.

Mechanism of Action: Targeting the NR2B Subunit
CP-101,606 exerts its pharmacological effects by selectively binding to the NR2B subunit of the

NMDA receptor.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic

plasticity and neuronal communication. Overactivation of this receptor, particularly following

ischemic events like stroke, leads to excessive calcium (Ca2+) influx, triggering a cascade of

neurotoxic events and culminating in neuronal cell death.[2] CP-101,606 was designed to
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mitigate this excitotoxicity by blocking the NMDA receptor in a subunit-selective manner. This

selectivity for the NR2B subunit, which is predominantly expressed in the forebrain, was

hypothesized to offer a better safety profile, potentially avoiding the psychotomimetic side

effects associated with non-selective NMDA receptor antagonists.[2]

The mechanism involves CP-101,606 acting as a non-competitive antagonist, meaning it does

not compete with glutamate or glycine for their binding sites. Instead, it is believed to bind to an

allosteric site on the NR2B subunit, thereby inhibiting ion channel function and reducing the

damaging influx of Ca2+.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19011431/
https://pubmed.ncbi.nlm.nih.gov/19011431/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMDA Receptor Activation & Excitotoxicity

CP-101,606 Intervention

Glutamate

NMDA Receptor
(NR1/NR2B)

Binds

Excessive Ca²⁺ Influx

Opens Channel

Allosteric
Inhibition

Neurotoxicity
(Neuronal Death)

Triggers

CP-101,606
(Traxoprodil)

Binds to NR2B subunitPrevents

Click to download full resolution via product page

Mechanism of action of CP-101,606.

Preclinical Development
The preclinical evaluation of CP-101,606 focused on its neuroprotective effects and

antidepressant-like activity in various in vitro and in vivo models.
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In Vitro Neuroprotection
Initial studies demonstrated the potent neuroprotective properties of CP-101,606 in cultured

hippocampal neurons subjected to glutamate-induced toxicity. These experiments were crucial

in establishing the compound's ability to counteract excitotoxic damage.

Assay Type Cell Type Measurement IC50 Value

Glutamate-Induced

Neurotoxicity

Cultured Hippocampal

Neurons

Protection against cell

death

11 nM (during

glutamate perfusion)

Glutamate-Induced

Neurotoxicity

Cultured Hippocampal

Neurons

Protection against cell

death

35 nM (post-glutamate

perfusion)

In Vivo Antidepressant Activity
The potential antidepressant effects of CP-101,606 were investigated using the forced swim

test in mice, a standard behavioral assay for screening antidepressant compounds.

Animal Model Test Dosing Outcome

Mice Forced Swim Test
20 mg/kg and 40

mg/kg (i.p.)

Significant reduction

in immobility time

Mice Forced Swim Test
5 mg/kg and 10 mg/kg

(i.p.)

No significant effect

on immobility time

Clinical Development
CP-101,606 progressed into clinical trials for both neuroprotection and, later, for treatment-

resistant depression.

Neuroprotection Trials
Phase I and II trials were conducted to evaluate the safety and efficacy of CP-101,606 in

patients with traumatic brain injury and stroke. While the drug was generally well-tolerated in

early phase studies, the larger trials failed to demonstrate a significant neuroprotective benefit,

leading to the cessation of development for these indications.[1]
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Treatment-Refractory Depression Trial
A pivotal Phase 2 study (A1611006) investigated the efficacy of a single intravenous infusion of

CP-101,606 in patients with major depressive disorder who had not responded to at least one

adequate trial of a selective serotonin reuptake inhibitor (SSRI).[2][3]

Trial ID Phase Indication N
Primary
Outcome

Key
Findings

A1611006 2

Treatment-

Refractory

Major

Depressive

Disorder

30

Change in

MADRS

score at Day

5

- Greater

decrease in

MADRS

score vs.

placebo

(mean

difference:

8.6)[2]- 60%

response rate

on HAMD vs.

20% for

placebo[2]-

78% of

responders

maintained

response for

at least one

week[2]

Despite these promising results for depression, the development of CP-101,606 was ultimately

halted. Concerns over cardiovascular safety, specifically the potential for QTc interval

prolongation, were a significant factor in this decision.[1]
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Clinical development pathway of CP-101,606.

Experimental Protocols
Glutamate-Induced Neurotoxicity Assay (General
Protocol)
This assay is designed to assess the neuroprotective potential of a compound against

excitotoxicity.

Cell Culture: Primary hippocampal neurons are isolated from embryonic or neonatal rodents

and cultured in appropriate media until mature neuronal networks are formed.

Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test

compound (e.g., CP-101,606) for a specified period.

Glutamate Exposure: A neurotoxic concentration of glutamate (e.g., 100 µM) is added to the

culture medium for a defined duration (e.g., 1 hour) to induce excitotoxicity.
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Washout and Recovery: The glutamate-containing medium is removed, and the cells are

washed and incubated in fresh medium, which may or may not contain the test compound,

for a recovery period (e.g., 24 hours).

Viability Assessment: Cell viability is measured using standard methods such as the MTT

assay (which measures mitochondrial metabolic activity) or by quantifying lactate

dehydrogenase (LDH) release (an indicator of cell membrane damage).

Data Analysis: The concentration of the test compound that provides 50% protection against

glutamate-induced cell death (IC50) is calculated.

Forced Swim Test (General Protocol for Mice)
This behavioral test is used to screen for antidepressant-like activity.

Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) is filled

with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Acclimation: Animals are allowed to acclimate to the testing room for at least 1 hour before

the experiment.

Drug Administration: The test compound (e.g., CP-101,606) or vehicle is administered

intraperitoneally (i.p.) at a set time (e.g., 60 minutes) before the test.

Test Procedure: Each mouse is placed individually into the water-filled cylinder for a 6-minute

session.

Behavioral Scoring: The session is typically video-recorded. An observer, blind to the

treatment conditions, scores the duration of immobility during the last 4 minutes of the test.

Immobility is defined as the state in which the mouse makes only the minimal movements

necessary to keep its head above water.

Data Analysis: The duration of immobility is compared between the drug-treated groups and

the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA). A

significant decrease in immobility time is indicative of an antidepressant-like effect.

Phase 2 Depression Trial (A1611006) Protocol Outline
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This study was designed to assess the antidepressant efficacy of CP-101,606 in a treatment-

resistant population.[2]

Study Design: A randomized, double-blind, placebo-controlled trial.

Participant Population: Patients diagnosed with treatment-refractory major depressive

disorder who had failed at least one prior adequate trial with an SSRI.

Treatment Periods:

Period 1 (Open-Label Lead-in): All participants received a 6-week open-label trial of the

SSRI paroxetine, plus a single-blind intravenous placebo infusion. This period was to

identify patients who were non-responsive to standard therapy.

Period 2 (Randomized, Double-Blind): Non-responders from Period 1 (n=30) were

randomized to receive a single intravenous infusion of either CP-101,606 or a placebo.

They continued to receive paroxetine for an additional 4 weeks.

Efficacy Assessments: Depression severity was measured at baseline and at various time

points post-infusion using the Montgomery-Asberg Depression Rating Scale (MADRS) and

the 17-item Hamilton Depression Rating Scale (HAMD).

Primary Endpoint: The main outcome was the change from baseline in the MADRS total

score at day 5 of Period 2.

Safety Monitoring: Included continuous monitoring of vital signs and electrocardiograms

(ECGs) to assess cardiovascular safety, including the QTc interval.

Conclusion
The development history of CP-101,606 (traxoprodil) by Pfizer illustrates a common trajectory

in pharmaceutical research and development, where an initial therapeutic hypothesis—in this

case, neuroprotection—gives way to new potential applications based on emerging clinical

data. The compound demonstrated potent and selective antagonism of the NR2B subunit,

translating to significant neuroprotective effects in preclinical models. While it failed to meet its

primary endpoints in clinical trials for acute brain injury, it showed remarkable promise as a

rapid-acting antidepressant. However, the project was ultimately terminated due to
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cardiovascular safety concerns. The story of CP-101,606 underscores the importance of the

NMDA receptor, and specifically the NR2B subunit, as a therapeutic target for neuropsychiatric

disorders and highlights the critical hurdles of demonstrating clinical efficacy and ensuring

patient safety in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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